molecular formula C7H8F2N2O3 B2881956 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid CAS No. 2361645-14-7

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2881956
CAS No.: 2361645-14-7
M. Wt: 206.149
InChI Key: YEULJPMFJLJOJD-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is a chemical building block of significant interest in agricultural chemistry research. Its structural analog, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial precursor in the synthesis of a major class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides are highly effective against a broad spectrum of agronomically important fungal pathogens, including various Alternaria species that cause early blight in tomatoes and potatoes . As a key intermediate, this compound serves as the carboxylic acid component for forming amide bonds with various aniline partners. The resulting pyrazole carboxamide fungicides target succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain (Complex II) . Inhibition of this enzyme disrupts cellular energy production in fungi. Researchers value this chemical scaffold for developing new crop protection agents with potent activity. This product is intended for laboratory research and further manufacturing of other chemicals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c1-11-2-4(7(12)13)6(10-11)14-3-5(8)9/h2,5H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULJPMFJLJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. This can be achieved through various difluoromethylation processes. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The difluoroethoxy group (-OCH₂F₂) introduces electron-withdrawing properties, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs like 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid .
  • Lipophilicity : Fluorinated substituents (e.g., -CF₃, -CF₂H, -OCH₂F₂) increase lipophilicity, improving membrane permeability and bioavailability compared to phenyl-substituted derivatives .
  • Synthetic Complexity : The difluoroethoxy group requires specialized fluoroalkylation steps (e.g., fluoroacetyl halide intermediates), whereas trifluoromethyl or difluoromethyl groups are often introduced via nucleophilic substitution or cyclization .

Insights :

  • Trifluoromethyl-substituted compounds exhibit stronger enzyme inhibition due to higher electronegativity .

Biological Activity

3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid is a synthetic compound belonging to the class of pyrazole derivatives. This compound is notable for its biological activity, particularly in agricultural applications as a fungicide. Its mechanism primarily involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a carboxylic acid group and a difluoroethoxy side chain. The presence of the difluoroethoxy moiety enhances its chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals, especially fungicides.

The primary mode of action for this compound is through the inhibition of succinate dehydrogenase (SDH). This enzyme plays a critical role in the tricarboxylic acid (TCA) cycle and electron transport chain, making it a strategic target for fungicidal activity. Inhibition of SDH disrupts cellular respiration in fungi, leading to reduced growth and ultimately cell death.

Antifungal Efficacy

Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. Notably, studies have shown that certain derivatives demonstrate higher potency than traditional fungicides such as boscalid.

Table 1: Antifungal Activity Against Phytopathogenic Fungi

Compound NameTarget FungiEC50 (µg/mL)Comparison Fungicide
9mColletotrichum orbiculare0.5Boscalid
9mRhizoctonia solani1.0Boscalid
9nAlternaria solani0.8Boscalid
9pFusarium graminearum0.6Boscalid

The above table summarizes the effective concentrations (EC50 values) of selected derivatives against various fungal pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Molecular docking studies reveal that specific interactions between the compound and key residues in the active site of SDH enhance its inhibitory activity. For instance, hydrogen bonding between the carbonyl oxygen atom and residues such as TYR58 and TRP173 has been identified as crucial for binding affinity and potency.

Figure 1: Molecular Docking Interaction

Molecular Docking Interaction (Placeholder for actual image)

Study on Antifungal Activity

In a comprehensive study conducted by researchers at MDPI, a series of novel amides derived from 3-(difluoroethoxy)-1-methylpyrazole-4-carboxylic acid were synthesized and tested against seven phytopathogenic fungi. The results indicated that most derivatives exhibited moderate to excellent antifungal activities, with specific compounds outperforming established fungicides.

Environmental Impact Assessment

A study published in ResearchGate assessed the environmental persistence and degradation pathways of these compounds. The findings suggested that while effective against target pathogens, careful consideration must be given to their environmental impact due to potential accumulation.

Q & A

Basic: What are the common synthetic routes for 3-(2,2-Difluoroethoxy)-1-methylpyrazole-4-carboxylic acid?

The synthesis typically involves multi-step routes, including condensation, cyclization, and oxidation. A representative method (adapted from a patent) includes:

  • Step 1 : Condensation of a fluoroacetyl halide derivative with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
  • Step 2 : Cyclization with methyl hydrazine to yield a pyrazole derivative.
  • Step 3 : Oxidation under alkaline conditions (e.g., KMnO₄ or CrO₃) followed by acidification to generate the carboxylic acid moiety .
    Key reagents include thionyl chloride for chlorination and methyl hydrazine for ring closure. Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., toluene or DMF) .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., difluoroethoxy group: δ ~4.5–5.0 ppm for –O–CF₂–H protons; δ ~120–125 ppm for CF₂ carbons).
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm the carboxylic acid C=O stretch.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 219.1 (calculated for C₈H₉F₂N₂O₃).
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the pyrazole ring geometry .

Advanced: What reaction mechanisms govern substitution at the difluoroethoxy group?

The difluoroethoxy (–O–CF₂–H) group undergoes nucleophilic substitution due to the electron-withdrawing effect of fluorine. For example:

  • Hydrolysis : In basic conditions, the CF₂ group stabilizes a transition state, leading to substitution with hydroxide to form a hydroxylated derivative.
  • Electrophilic Substitution : With reagents like ClCF₂H, the CF₂ moiety acts as a leaving group, enabling X–CF₂ bond formation.
    Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects can elucidate pathways .

Advanced: How can reaction yields be optimized during large-scale synthesis?

Critical factors include:

  • Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., decarboxylation).
  • By-Product Management : Scrubbing gases (HCl, SO₂) with aqueous NaOH minimizes corrosion and improves purity .

Advanced: What analytical methods are recommended for identifying impurities in synthesized batches?

  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates or oxidation by-products).
  • GC-FID : Quantifies volatile by-products like methyl hydrazine residues.
  • Elemental Analysis : Confirms stoichiometry (e.g., %C, %F deviations indicate incomplete fluorination).
  • Titration : Measures residual acidity from unreacted carboxylic acid intermediates .

Advanced: How does structural modification (e.g., replacing difluoroethoxy with trifluoromethyl) affect bioactivity?

Comparative studies with analogs (e.g., 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylic acid) reveal:

  • Lipophilicity : Difluoroethoxy (–O–CF₂–H) increases solubility compared to –CF₃.
  • Enzyme Binding : Fluorine electronegativity enhances hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase).
  • In Vitro Testing : MIC assays against E. coli and S. aureus show improved antibacterial activity for difluoroethoxy derivatives due to enhanced membrane permeability .

Advanced: What methodologies are used to evaluate in vitro biological activity?

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth, with endpoints at 18–24 hours.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic indices .

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